molecular formula C12H18FNO2 B8618303 n-(4-Fluorobenzyl)-1,1-dimethoxypropan-2-amine

n-(4-Fluorobenzyl)-1,1-dimethoxypropan-2-amine

Cat. No.: B8618303
M. Wt: 227.27 g/mol
InChI Key: MEZKFANCWINCEG-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1,1-dimethoxypropan-2-amine is a useful research compound. Its molecular formula is C12H18FNO2 and its molecular weight is 227.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,1-dimethoxypropan-2-amine

InChI

InChI=1S/C12H18FNO2/c1-9(12(15-2)16-3)14-8-10-4-6-11(13)7-5-10/h4-7,9,12,14H,8H2,1-3H3

InChI Key

MEZKFANCWINCEG-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC)NCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorobenzylamine (3.00 mL, 26.2 mmol), pyruvic aldehyde dimethyl acetal (3.11 mL, 26.2 mmol), DCE (87 mL), and sodium triacetoxyborohydride (7.79 g, 36.7 mmol) were stirred at ambient temperature. After 14 hours, the reaction was complete as indicated by LCMS. To the reaction mixture was added 30% aqueous K3PO4 (pH=14; 60 mL). The layers were partitioned and the aqueous layer was, extracted with EtOAc (2×50 mL), and washed with brine (60 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to give the title compound (5.83 g, 25.7 mmol, 98% yield). MS (DCI/NH3) m/z 228 (M+H)+.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
98%

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